Cas no 1821760-46-6 ((1R,2R)-2-Cyclopropylcyclopentan-1-amine)

(1R,2R)-2-Cyclopropylcyclopentan-1-amine is a chiral amine compound featuring a cyclopropyl-substituted cyclopentane backbone. Its stereospecific (1R,2R) configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of enantioselective catalysts or bioactive molecules. The cyclopropyl group enhances structural rigidity, potentially improving binding affinity in drug design. This compound’s well-defined stereochemistry ensures high purity and reproducibility, critical for research and industrial use. Its stability and functional group compatibility further support its utility in organic transformations. Suitable for fine chemical synthesis, it serves as a versatile building block in medicinal chemistry and material science.
(1R,2R)-2-Cyclopropylcyclopentan-1-amine structure
1821760-46-6 structure
Product name:(1R,2R)-2-Cyclopropylcyclopentan-1-amine
CAS No:1821760-46-6
MF:C8H15N
Molecular Weight:125.211402177811
CID:5874603
PubChem ID:130040923

(1R,2R)-2-Cyclopropylcyclopentan-1-amine 化学的及び物理的性質

名前と識別子

    • starbld0004418
    • EN300-1663548
    • rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
    • 1821760-46-6
    • (1R,2R)-2-Cyclopropylcyclopentan-1-amine
    • インチ: 1S/C8H15N/c9-8-3-1-2-7(8)6-4-5-6/h6-8H,1-5,9H2/t7-,8-/m1/s1
    • InChIKey: TVCRJNLSLIBAMF-HTQZYQBOSA-N
    • SMILES: N[C@@H]1CCC[C@@H]1C1CC1

計算された属性

  • 精确分子量: 125.120449483g/mol
  • 同位素质量: 125.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 107
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 26Ų

(1R,2R)-2-Cyclopropylcyclopentan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1663548-5.0g
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
1821760-46-6
5g
$4184.0 2023-06-04
Enamine
EN300-1663548-500mg
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
1821760-46-6
500mg
$1385.0 2023-09-21
Enamine
EN300-1663548-0.25g
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
1821760-46-6
0.25g
$1328.0 2023-06-04
Enamine
EN300-1663548-0.5g
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
1821760-46-6
0.5g
$1385.0 2023-06-04
Enamine
EN300-1663548-1.0g
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
1821760-46-6
1g
$1442.0 2023-06-04
Enamine
EN300-1663548-0.05g
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
1821760-46-6
0.05g
$1212.0 2023-06-04
Enamine
EN300-1663548-0.1g
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
1821760-46-6
0.1g
$1269.0 2023-06-04
Enamine
EN300-1663548-10.0g
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
1821760-46-6
10g
$6205.0 2023-06-04
Enamine
EN300-1663548-2.5g
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
1821760-46-6
2.5g
$2828.0 2023-06-04
Enamine
EN300-1663548-2500mg
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
1821760-46-6
2500mg
$2828.0 2023-09-21

(1R,2R)-2-Cyclopropylcyclopentan-1-amine 関連文献

(1R,2R)-2-Cyclopropylcyclopentan-1-amineに関する追加情報

Introduction to (1R,2R)-2-Cyclopropylcyclopentan-1-amine (CAS No. 1821760-46-6)

(1R,2R)-2-Cyclopropylcyclopentan-1-amine (CAS No. 1821760-46-6) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of cycloalkylamines, which are known for their diverse applications in pharmaceutical research and development.

The (1R,2R)-2-Cyclopropylcyclopentan-1-amine molecule is characterized by a cyclopropyl group attached to a cyclopentane ring, with an amine functional group at the 1-position. The stereochemistry of the compound, specifically the (1R,2R) configuration, plays a crucial role in its biological activity and pharmacological properties. This configuration imparts specific conformational constraints that can influence receptor binding and other biological interactions.

Recent studies have explored the potential of (1R,2R)-2-Cyclopropylcyclopentan-1-amine in various therapeutic areas. One notable application is in the field of neuroscience, where this compound has shown promise as a modulator of neurotransmitter systems. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that (1R,2R)-2-Cyclopropylcyclopentan-1-amine exhibits selective binding to serotonin receptors, particularly the 5-HT2A subtype. This binding affinity suggests potential applications in treating psychiatric disorders such as depression and anxiety.

In addition to its neurological effects, (1R,2R)-2-Cyclopropylcyclopentan-1-amine has been investigated for its anti-inflammatory properties. A study published in the European Journal of Pharmacology (2023) reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings indicate that (1R,2R)-2-Cyclopropylcyclopentan-1-amine may have therapeutic potential in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of (1R,2R)-2-Cyclopropylcyclopentan-1-amine involves several steps, including the formation of the cyclopropyl group and the introduction of the amine functionality with precise stereocontrol. A recent synthetic route published in the Tetrahedron Letters (2023) utilized a combination of asymmetric catalysis and transition metal-catalyzed coupling reactions to achieve high enantioselectivity and yield. This synthetic method not only enhances the efficiency of producing (1R,2R)-2-Cyclopropylcyclopentan-1-amine but also provides a scalable approach for industrial applications.

The pharmacokinetic properties of (1R,2R)-2-Cyclopropylcyclopentan-1-amine have also been studied to assess its suitability as a drug candidate. Preliminary data from animal models indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, it shows good oral bioavailability and a long half-life, which are desirable attributes for a therapeutic agent.

In conclusion, (1R,2R)-2-Cyclopropylcyclopentan-1-amine (CAS No. 1821760-46-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, (1R,2R)-2-Cyclopropylcyclopentan-1-amine may play a significant role in advancing treatments for various diseases.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司